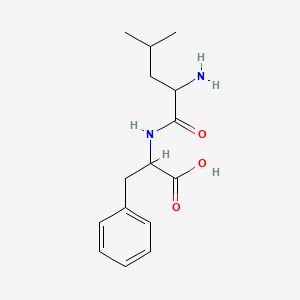

Leucylphenylalanine

説明

Significance of Dipeptide Structures in Biological Systems and Biomaterials Science

Dipeptides play crucial roles in various biological processes, including protein synthesis, nutrient absorption, and cellular signaling. aksaray.edu.tr Beyond their fundamental biological roles, dipeptides have gained considerable attention for their ability to self-assemble into well-ordered nanostructures. aksaray.edu.trdergipark.org.tr This self-assembly is driven by non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking between the constituent amino acid residues. dergipark.org.trnih.gov

The resulting nanostructures, which can range from nanofibers and nanotubes to vesicles and hydrogels, have significant implications for biomaterials science. aksaray.edu.trmdpi.com Peptide-based hydrogels, for instance, are highly valued for their high water content, biocompatibility, and tunable mechanical properties, which mimic the natural extracellular matrix (ECM). mdpi.comacs.org These characteristics make them excellent candidates for applications in tissue engineering, drug delivery, and 3D cell culture. nih.govmdpi.comacs.org The ability to fine-tune the properties of these materials by simply altering the dipeptide sequence underscores their versatility. nih.govmdpi.com

Rationale for Investigating DL-Leucyl-DL-phenylalanine as a Model or Functional Dipeptide

DL-Leucyl-DL-phenylalanine is a dipeptide composed of leucine (B10760876) and phenylalanine. nih.gov The "DL" designation indicates that the stereochemistry of the alpha-carbon of each amino acid is a mixture of both D and L configurations. This specific dipeptide has been utilized as a substrate for detecting dipeptidase activity in biological samples, such as in studies involving Drosophila species. glpbio.comtargetmol.commedchemexpress.com

The investigation of DL-Leucyl-DL-phenylalanine and similar dipeptides is driven by several factors. The combination of a hydrophobic aliphatic side chain (leucine) and an aromatic side chain (phenylalanine) provides a model system for studying the interplay of hydrophobic and π-π stacking interactions in self-assembly processes. frontiersin.orgnih.gov The stereochemistry of the constituent amino acids also significantly influences the resulting nanostructures and their properties. nih.gov For example, studies on diphenylalanine have shown that heterochiral dipeptides (composed of one D- and one L-amino acid) can self-assemble into distinct nanostructures compared to their homochiral counterparts. nih.gov

Furthermore, the study of simple dipeptides like DL-Leucyl-DL-phenylalanine contributes to a more fundamental understanding of peptide self-assembly mechanisms, which is crucial for the rational design of novel biomaterials with specific functions. frontiersin.orgresearchgate.net

Current Academic Research Trajectories in Dipeptide Chemistry and Biochemistry

Current research in dipeptide chemistry and biochemistry is multifaceted and dynamic. A significant area of focus is the development of new methods for dipeptide synthesis. While chemical synthesis is a well-established approach, it often involves multiple steps and the use of protecting groups, which can be inefficient and generate waste. researchgate.net Consequently, there is growing interest in enzymatic and chemoenzymatic synthesis methods, which offer greater specificity and sustainability. researchgate.netnih.govnih.gov

Another major research trajectory is the exploration of dipeptide-based biomaterials. Scientists are actively designing and fabricating novel dipeptide hydrogels with tailored properties for specific biomedical applications, such as controlled drug release and tissue regeneration. aksaray.edu.trnih.govacs.org This includes modifying dipeptides with functional groups, such as fluorenylmethoxycarbonyl (Fmoc), to enhance their self-assembly capabilities and create stimuli-responsive materials. frontiersin.orgnih.govbohrium.com

The potential of dipeptides as therapeutic agents is also a burgeoning field of investigation. researchgate.net Their small size, low cost of synthesis, and potential for oral administration make them attractive candidates for drug discovery. researchgate.net Research is ongoing to identify dipeptide sequences with specific pharmacological activities. researchgate.net

Finally, computational studies and advanced analytical techniques are being increasingly employed to understand the complex processes of dipeptide self-assembly at the molecular level. researchgate.netresearchgate.netnih.gov These studies provide valuable insights that guide the design of new dipeptides with desired properties and functions.

Chemical Compounds Mentioned

| Compound Name |

| DL-Leucyl-DL-phenylalanine |

| L-leucine |

| L-phenylalanine |

| L-alanyl-L-glutamine |

| Aspartame |

| Diphenylalanine |

| Fluorenylmethoxycarbonyl |

Chemical Properties of DL-Leucyl-DL-phenylalanine

| Property | Value | Source |

| Molecular Formula | C15H22N2O3 | nih.govglpbio.com |

| Molecular Weight | 278.35 g/mol | nih.govglpbio.com |

| CAS Number | 56217-82-4 | glpbio.com |

| Solubility | 16.67 mg/mL in 1M HCl | glpbio.com |

| Physical Form | Crystal | vwr.com |

Structure

3D Structure

特性

IUPAC Name |

2-[(2-amino-4-methylpentanoyl)amino]-3-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O3/c1-10(2)8-12(16)14(18)17-13(15(19)20)9-11-6-4-3-5-7-11/h3-7,10,12-13H,8-9,16H2,1-2H3,(H,17,18)(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFKWRHQBZQICHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60952899 | |

| Record name | Leucylphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60952899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3303-30-8, 3063-05-6, 56217-82-4 | |

| Record name | NSC524454 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524454 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC89191 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89191 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Leucylphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60952899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Stereochemical Control of Dl Leucyl Dl Phenylalanine

Strategies for Dipeptide Synthesis

The formation of the peptide bond between leucine (B10760876) and phenylalanine can be achieved through several synthetic routes. The choice of method often depends on the desired scale, purity requirements, and the specific stereoisomers being coupled.

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide chemistry, offering a streamlined process where the growing peptide chain is anchored to an insoluble polymer resin, simplifying purification by allowing reagents and by-products to be washed away. scielo.brresearchgate.net While highly effective for long polypeptides, SPPS requires specific adaptations to efficiently synthesize dipeptides and avoid common side reactions.

A primary challenge in SPPS is the prevention of peptide chain aggregation, which can hinder reaction rates and lead to incomplete synthesis. sigmaaldrich.com To mitigate this, specialized building blocks like pseudoproline dipeptides are employed. These are created from serine, threonine, or cysteine residues that are reversibly protected to form proline-like rings (oxazolidines or thiazolidines). chempep.com The introduction of these structures disrupts the formation of secondary structures like β-sheets that cause aggregation. sigmaaldrich.comchempep.com The pseudoproline is introduced as a dipeptide unit, which has the dual benefit of extending the peptide chain by two residues in a single step and avoiding the difficult acylation of the hindered ring nitrogen. sigmaaldrich.com

Another adaptation involves the use of specialized resins, such as Trityl chloride resin, which is advantageous for synthesizing C-terminal peptide acids. This type of resin allows the completed dipeptide to be cleaved under very mild acidic conditions, which helps to minimize side reactions like diketopiperazine (DKP) formation—a common cyclization side reaction in dipeptide synthesis—and reduces racemization of the C-terminal amino acid. scielo.br The general SPPS workflow involves anchoring the first N-protected amino acid to the resin, followed by cycles of deprotection of the N-terminus and coupling of the next amino acid until the dipeptide sequence is complete. scielo.bracs.org

Table 1: Key Strategies in SPPS for Dipeptide Synthesis

| Strategy | Description | Advantages |

|---|---|---|

| Pseudoproline Dipeptides | Use of reversibly protected Ser, Thr, or Cys residues to form proline-like rings. chempep.com | Disrupts secondary structure formation, prevents aggregation, improves solubility and coupling efficiency. sigmaaldrich.comchempep.com |

| Specialized Resins | Employment of resins like Trityl chloride for anchoring the C-terminal amino acid. scielo.br | Allows for mild cleavage conditions, minimizes diketopiperazine formation and racemization. scielo.br |

| Automated Synthesis | Utilization of automated synthesizers for coupling cycles. chempep.comacs.org | Increases speed, reproducibility, and efficiency for producing multiple peptides. mdpi.com |

Solution-phase peptide synthesis (LPPS) remains a vital method, particularly for large-scale production. In this approach, both the reactants and products are dissolved in an appropriate solvent system. The key step is the activation of the carboxylic acid group of one amino acid to facilitate its reaction with the amino group of the other. mdpi.commdpi.com

A variety of coupling reagents are used to activate the carboxyl group, including carbodiimides and phosphonium (B103445) or aminium salts. sigmaaldrich.com A notable modern approach employs titanium tetrachloride (TiCl₄) as a condensing agent, often in conjunction with microwave irradiation to accelerate the reaction. mdpi.com This method has proven effective for coupling amino acids with various protecting groups (such as Boc, Fmoc, and Z) on their amino functions and side chains, while preserving their chiral integrity. mdpi.com The synthesis of a pentapeptide, Leu-enkephalin, using a biomimetic cyclic propylphosphonic anhydride (B1165640) (T3P®) as a coupling reagent in solution demonstrates the efficacy of modern solution-phase techniques, achieving high yields and purity. mdpi.com

Following the coupling reaction in solution, the resulting dipeptide must be isolated and purified from the reaction mixture, which typically involves extraction and washing steps to remove excess reagents and by-products. mdpi.com Unlike SPPS, where purification is simplified by filtration, solution-phase synthesis may require more complex purification techniques like crystallization or chromatography, although some modern protocols are designed to minimize these steps. researchgate.net

Solid-Phase Peptide Synthesis (SPPS) Adaptations for Dipeptides

Enantioselective Preparation of Leucine and Phenylalanine Stereoisomers

The synthesis of DL-Leucyl-DL-phenylalanine requires access to the individual stereoisomers of leucine and phenylalanine, particularly the "unnatural" D-enantiomers. These are produced through methods that can selectively generate or separate one enantiomer from a racemic mixture.

Biocatalysis has emerged as a powerful and sustainable approach for producing enantiomerically pure amino acids under mild conditions. rsc.org Various classes of enzymes are employed to synthesize D-amino acids from readily available starting materials. nih.gov

D-Amino Acid Dehydrogenases (DAADH) and Transaminases (DAAT): These enzymes catalyze the asymmetric synthesis of D-amino acids from α-keto acids. rsc.orgacs.org DAADHs directly convert an α-keto acid into the corresponding D-amino acid, while DAATs transfer an amino group from a donor molecule to an α-keto acid, producing a D-amino acid with high stereoselectivity. mdpi.com Protein engineering has been used to tailor these enzymes to accept a wider range of substrates, including the precursors for D-phenylalanine. acs.org

Phenylalanine Ammonia-Lyase (PAL): This enzyme can be used for the kinetic resolution of racemic DL-phenylalanine. It stereoselectively converts L-phenylalanine into trans-cinnamic acid, leaving the desired D-phenylalanine unreacted. nih.gov The D-phenylalanine can then be easily separated. This method is attractive due to the low cost of the racemic feedstock. nih.gov

Hydantoinase Process: This industrial multi-enzyme system is a dynamic kinetic resolution process used to produce various D-amino acids. It involves a hydantoin (B18101) racemase, a D-hydantoinase, and a D-carbamoylase that work in concert to convert a racemic hydantoin starting material into the corresponding D-amino acid with a theoretical yield of 100%. nih.govscite.ai

L-Amino Acid Oxidases (LAAO) and Deaminases (LAAD): These enzymes can be used in deracemization processes. They selectively oxidize the L-enantiomer in a racemic mixture to an α-keto acid, which can then be reduced back to the racemic amino acid or asymmetrically reduced to the D-amino acid. nih.gov

Table 2: Major Biocatalytic Routes to D-Amino Acids

| Enzyme Class | Reaction Type | Starting Material | Key Advantage |

|---|---|---|---|

| D-Amino Acid Dehydrogenases (DAADH) | Asymmetric Reductive Amination | α-Keto Acid | High atom economy and stereoselectivity. rsc.orgacs.org |

| D-Amino Acid Transaminases (DAAT) | Asymmetric Transamination | α-Keto Acid + Amino Donor | Excellent enantioselectivity (>99% ee). mdpi.com |

| Phenylalanine Ammonia-Lyase (PAL) | Kinetic Resolution | DL-Phenylalanine | Uses low-cost racemic feedstock; simple product separation. nih.gov |

| Hydantoinase/Carbamoylase System | Dynamic Kinetic Resolution | DL-5-substituted Hydantoin | High yield and enantioselectivity for industrial-scale production. nih.gov |

Chemical resolution provides an alternative to biocatalysis for separating amino acid enantiomers from a racemic mixture. These methods rely on the differential physical or chemical properties of diastereomers formed from the racemate.

Diastereomeric Salt Formation: This classic method involves reacting the racemic amino acid mixture with a pure chiral resolving agent (a chiral acid or base). libretexts.org This reaction forms two diastereomeric salts, which, unlike enantiomers, have different physical properties such as solubility. This difference allows them to be separated by fractional crystallization. After separation, the resolving agent is removed to yield the pure D- and L-amino acid enantiomers. libretexts.org

Preferential Crystallization: For amino acids that crystallize as a conglomerate (a mechanical mixture of separate D- and L-enantiomer crystals), resolution can be achieved by seeding a supersaturated solution of the racemate with a pure crystal of the desired enantiomer. google.com The presence of additives that selectively inhibit the crystallization of the unwanted enantiomer can enhance the efficiency of this process. google.com

Chromatographic Separation: Techniques like capillary electrophoresis can be used to resolve amino acid enantiomers. By using a background electrolyte containing chiral selectors, such as cyclodextrins, the D- and L-enantiomers can be separated based on their differential interactions with the selector, allowing for their distinct detection and quantification. acs.org

The primary limitation of classical kinetic resolution is a maximum theoretical yield of 50% for the desired enantiomer. Asymmetric transformation and dynamic kinetic resolution (DKR) are advanced strategies that overcome this limitation by continuously racemizing the unwanted enantiomer in situ, allowing for a theoretical conversion of up to 100% of the starting racemate into a single, pure enantiomer. researchgate.net

Dynamic Kinetic Resolution (DKR): DKR combines a rapid racemization of the starting material with a highly enantioselective reaction. researchgate.net Chemoenzymatic DKR processes are particularly effective, coupling an enzyme-catalyzed resolution with a metal-based catalyst for racemization. researchgate.net For instance, racemic amino acids can be converted to their pure D-isomers with high yield and enantiomeric excess by combining a chiral catalyst with a pyridoxal (B1214274) analogue that facilitates racemization. scholaris.ca Another approach involves the DKR of α-aminonitriles using a combination of non-stereoselective nitrile hydratase and other enzymes to produce chiral α-amino acids. exlibrisgroup.com

Asymmetric Transformation: This process involves the conversion of a racemic mixture into a single enantiomer through diastereomeric intermediate formation. For example, esters of racemic phenylglycine can be stirred with tartaric acid in the presence of a carbonyl compound. rsc.org This leads to an equilibrium between the enantiomers via a Schiff base intermediate, and the less soluble diastereomeric salt preferentially crystallizes, driving the conversion of the racemate to a single enantiomer with nearly 100% yield. rsc.org Another powerful method involves the use of chiral Ni(II) complexes of Schiff bases derived from amino acids. ucj.org.uanih.gov These complexes can undergo deracemization or inversion of chirality, a process known as second-order asymmetric transformation, to yield a single stereoisomer. nih.govrsc.org

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| DL-Leucyl-DL-phenylalanine |

| Leucine |

| Phenylalanine |

| Serine |

| Threonine |

| Cysteine |

| Diketopiperazine |

| Titanium tetrachloride |

| Leu-enkephalin |

| Propylphosphonic anhydride |

| trans-Cinnamic acid |

| Hydantoin |

| α-Keto acid |

| Pyridoxal |

| α-Aminonitrile |

| Phenylglycine |

| Tartaric acid |

| Boc (tert-Butyloxycarbonyl) |

| Fmoc (9-Fluorenylmethyloxycarbonyl) |

Chemical Resolution Techniques for Amino Acid Enantiomers

Racemization Control During DL-Leucyl-DL-phenylalanine Elaboration

Racemization is a critical issue in peptide synthesis, potentially leading to a mixture of diastereomers and compromising the biological and chemical properties of the target peptide. The activation of a carboxylic acid group of an N-protected amino acid, a necessary step for amide bond formation, increases the acidity of the α-proton, making it susceptible to abstraction by a base. This can lead to the formation of a planar enolate or an oxazolone (B7731731) intermediate, which can be protonated from either side, resulting in a loss of stereochemical integrity.

Several strategies are employed to suppress racemization during the coupling of N-protected DL-leucine to a DL-phenylalanine ester or vice versa.

Coupling Reagents and Additives: The choice of coupling reagent is paramount. Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) were historically used but are known to cause significant racemization. iris-biotech.de Modern peptide synthesis relies on uronium or phosphonium salt-based coupling reagents such as HATU, HBTU, and PyBOP. However, even these can induce racemization, especially in segment condensations. nih.gov

To mitigate this risk, additives are crucial. N-Hydroxysuccinimide (HOSu), 1-hydroxybenzotriazole (B26582) (HOBt), and its more effective derivative 6-Cl-HOBt are commonly used. peptide.com These additives react with the activated amino acid to form an active ester intermediate that is less prone to racemization than the initial activated species. acs.org For instance, HOBt reacts with the O-acylisourea intermediate formed during carbodiimide (B86325) activation, generating an OBt active species that minimizes the formation of racemizing oxazolone intermediates. acs.org More recent developments include oxime-based additives like OxymaPure, which have shown superiority to HOBt in suppressing racemization. acs.org

The following table summarizes common coupling additives and their role in racemization suppression:

| Additive Name | Abbreviation | Mechanism of Action |

| 1-Hydroxybenzotriazole | HOBt | Reacts with activated carboxyl groups to form active esters, which are more reactive towards amines and less prone to racemization. acs.org |

| Ethyl 2-cyano-2-(hydroxyimino)acetate | OxymaPure | Forms active esters that are highly reactive and show low racemization potential; considered superior to HOBt. acs.org |

| N-Hydroxysuccinimide | HOSu | Forms NHS-esters, which are stable and can be isolated, reducing the risk of racemization during the subsequent coupling step. |

Solvent and Base Selection: The reaction environment also plays a significant role. The choice of solvent and base can influence the rate of racemization. Non-polar solvents are generally preferred as they can reduce the rate of oxazolone formation. The use of sterically hindered non-nucleophilic bases, such as N,N-diisopropylethylamine (DIPEA), is common to minimize base-catalyzed epimerization. rsc.org However, the combination of coupling reagent and base must be carefully selected, as some combinations can still lead to significant racemization. nih.gov

Protecting Group Strategy: The nature of the N-terminal protecting group on the activated amino acid also affects the propensity for racemization. Urethane-based protecting groups like tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) are effective at preventing racemization. libretexts.org These groups suppress the formation of the highly racemization-prone 5(4H)-oxazolone intermediate. acs.org

Rational Design and Synthesis of DL-Leucyl-DL-phenylalanine Analogues for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For a dipeptide like DL-Leucyl-DL-phenylalanine, analogues can be rationally designed and synthesized to probe the importance of various structural features, such as side-chain hydrophobicity, stereochemistry, and the peptide backbone itself.

The design of analogues can be guided by modifying specific parts of the molecule:

Amino Acid Substitution: One of the most straightforward approaches is to substitute either the leucine or phenylalanine residue with other natural or unnatural amino acids. For example, replacing leucine with other aliphatic amino acids of varying size and branching (e.g., valine, isoleucine) can provide insights into the steric requirements of a potential binding pocket. Similarly, modifying the phenylalanine residue by altering the aromatic ring with different substituents (e.g., halogens, alkyl groups) can probe electronic and hydrophobic interactions. nih.gov

Stereochemical Inversion: The biological activity of peptides is often highly dependent on their stereochemistry. Synthesizing the other stereoisomers of Leucyl-phenylalanine (LL, LD, DD) and comparing their activities to the DL form can reveal the specific spatial arrangement required for biological function. researchgate.net

Backbone Modification: The amide bond can be replaced with isosteres to improve metabolic stability or to alter conformational properties. Examples include thioamides, reduced amide bonds (CH₂-NH), or fluoroalkene isosteres. beilstein-journals.orgcdnsciencepub.com These modifications can provide valuable information on the importance of the hydrogen-bonding capabilities and the planarity of the peptide bond.

N- and C-Terminal Modifications: The terminal ends of the dipeptide can be modified to explore their role in activity. For instance, the N-terminus can be acylated with different groups, and the C-terminus can be converted to an ester or an amide. ingentaconnect.com Research on dipeptide analogues of other bioactive peptides has shown that such terminal modifications can significantly impact activity. researchgate.net

The synthesis of these analogues generally follows standard liquid-phase or solid-phase peptide synthesis protocols, employing the racemization control strategies discussed previously to ensure stereochemical purity. masterorganicchemistry.comthno.org For example, a study on leucyl-tryptophan dipeptides synthesized a series of analogues with reversed sequences and modified termini to investigate their anxiolytic activity, demonstrating the importance of the amino acid sequence and terminal groups for interaction with the biological target. researchgate.net

The following table presents hypothetical examples of DL-Leucyl-DL-phenylalanine analogues that could be synthesized for SAR studies, based on common modification strategies.

| Analogue Name | Modification Type | Rationale for Synthesis |

| DL-Valyl-DL-phenylalanine | Amino Acid Substitution (Leucine -> Valine) | To assess the impact of a smaller hydrophobic side chain at the N-terminal position. |

| DL-Leucyl-DL-(4-chloro)phenylalanine | Amino Acid Substitution (Phenylalanine -> 4-Cl-Phe) | To probe the effect of an electron-withdrawing group on the aromatic ring and potential halogen bonding. |

| L-Leucyl-L-phenylalanine | Stereochemical Inversion | To compare the activity of the natural LL stereoisomer with the DL form. |

| DL-Leucyl-ψ[CS-NH]-DL-phenylalanine | Backbone Modification (Amide -> Thioamide) | To evaluate the importance of the amide bond's hydrogen-bonding capacity and conformation. |

| N-Acetyl-DL-Leucyl-DL-phenylalanine amide | Terminal Modification | To determine the influence of neutral, capped termini on biological activity. |

By systematically synthesizing and evaluating such analogues, researchers can build a comprehensive SAR profile for DL-Leucyl-DL-phenylalanine, which can guide the design of more potent or selective compounds if a biological activity is identified.

Conformational Analysis and Molecular Modeling of Dipeptides

Computational and Theoretical Approaches to Dipeptide Conformation

Theoretical and computational chemistry provide powerful tools to explore the vast conformational space of dipeptides. These methods allow for the calculation of molecular energies and the simulation of dynamic behavior, offering insights that can be difficult to obtain through experimental means alone.

Density Functional Theory (DFT) Calculations for Energy Minima and Transition States

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of dipeptides, DFT is instrumental in identifying stable conformations, which correspond to energy minima on the potential energy surface (PES). By systematically changing the backbone dihedral angles (phi, φ, and psi, ψ) and calculating the energy for each geometry, a detailed map of the PES can be generated. figshare.comresearchgate.netnih.gov

Researchers employ DFT calculations, often using functionals like B3LYP or M06-2X with appropriate basis sets (e.g., 6-311+G(d,p)), to locate various stable conformers. nih.govresearchgate.net For a given dipeptide, numerous starting geometries can be generated, and upon optimization, they converge to a set of low-energy minima. nih.gov For instance, studies on model dipeptides like N-formyl-D-serine-D-alanine-NH2 have identified dozens of unique stable conformers out of hundreds of initial possibilities. nih.govresearchgate.net

Beyond identifying stable states, DFT is also used to locate transition states—the highest energy points on the lowest energy path between two minima. nih.gov The energy of these transition states determines the activation energy barrier for conformational changes. For example, in the alanine (B10760859) dipeptide, the transition between the C7eq and C5 conformations involves surmounting a specific energy barrier, the height of which can be accurately estimated using high-level theoretical methods like DFT and MP2. nih.gov The resolution of identity (RI-DFT) approach, particularly when augmented with empirical dispersion corrections (RI-DFT-D), has proven to be a promising and computationally efficient method for studying small peptides, yielding results in excellent agreement with more demanding benchmark calculations. nih.gov

| Method/Functional | Basis Set | Application | Reference |

|---|---|---|---|

| B3LYP | 6-311+G(d,p) | Locating stable conformers and migration patterns. | nih.gov |

| M06-2X | 6-311+G(d,p) | Conformational analysis in gas and water phases. | nih.gov |

| RI-DFT-D (TPSS) | TZVP | Calculating lowest energy minima of small peptides. | nih.gov |

| BP86 | TZ2P | Subsystem DFT calculations on dipeptides (Ala-Ala, His-Leu). | aip.org |

Molecular Dynamics (MD) Simulations for Conformational Landscapes

Molecular Dynamics (MD) simulations compute the motion of atoms and molecules over time by numerically solving Newton's equations of motion. For dipeptides, MD simulations provide a way to explore the conformational landscape and understand the dynamic transitions between different states. github.comarxiv.org By simulating the molecule for a sufficient length of time (from nanoseconds to microseconds), it is possible to observe how the dihedral angles fluctuate and sample different regions of the conformational space. nih.govacs.org

The output of an MD simulation is a trajectory file that contains the coordinates of all atoms at discrete time steps. This trajectory can be used to generate a free-energy landscape (FEL), which maps the free energy of the system as a function of specific collective variables, typically the backbone dihedral angles φ and ψ. acs.orgnih.gov Enhanced sampling techniques, such as metadynamics and adaptive biasing force, are often employed to overcome energy barriers and ensure a more comprehensive exploration of the conformational space in a reasonable simulation time. acs.orgnih.gov

For the widely studied alanine dipeptide, MD simulations have been used to map its free-energy landscape, identifying the most probable conformational states and the pathways for transitions between them. github.comacs.org These simulations show that the molecule preferentially adopts certain φ-ψ combinations, which correspond to the low-energy basins on the FEL. github.com

Ramachandran Plot Analysis of Dipeptide Rotational States

The Ramachandran plot is a cornerstone of structural biology, providing a simple yet powerful way to visualize the sterically allowed conformations of a polypeptide chain. slideshare.netbioinformatics.org It is a two-dimensional plot of the backbone dihedral angles φ and ψ. bioinformatics.org By calculating the sterically allowed regions for these angles, G. N. Ramachandran and his colleagues demonstrated that most combinations are forbidden due to steric clashes between atoms. bioinformatics.org

The plot is typically divided into "favored," "allowed," and "disallowed" regions. researchgate.net

Favored regions correspond to the most stable conformations, such as right-handed α-helices and β-sheets.

Allowed regions represent conformations that are physically possible but less common.

Disallowed regions are conformations that are sterically hindered and thus very rare.

For any given dipeptide, the distribution of (φ, ψ) pairs obtained from computational methods like MD simulations or from experimental structures can be plotted on a Ramachandran plot. github.comresearchgate.net This analysis is crucial for validating protein structures and understanding the conformational preferences of individual amino acid residues. slideshare.netnumberanalytics.com For example, analysis of MD simulation data for alanine dipeptide clearly shows clusters of (φ, ψ) pairs in the favored regions of the Ramachandran plot, corresponding to stable conformational states. github.com While the side chains of different amino acids can influence the precise boundaries of the allowed regions, the fundamental principles of the Ramachandran plot apply to all dipeptides, including DL-Leucyl-DL-phenylalanine. nih.gov

Solvation Effects on Dipeptide Conformational Preferences

The conformation of a dipeptide is not solely determined by its intrinsic properties but is also heavily influenced by its environment, particularly the solvent. Solvation effects can significantly alter the relative energies of different conformers and shift the conformational equilibrium. acs.orgnih.gov

Computational studies often use implicit solvent models (like the Polarizable Continuum Model, PCM) or explicit solvent simulations (where individual solvent molecules are included in the MD simulation) to investigate these effects. Studies on the alanine dipeptide have shown that its conformational landscape in the gas phase differs significantly from that in aqueous solution. researchgate.net In water, conformations that allow for favorable hydrogen bonding with solvent molecules, such as the PII and αR conformations, become more stabilized. researchgate.net

The nature of the solvent plays a critical role. For instance, MD simulations of alanine dipeptide in hydrated ionic liquids revealed that the specific ions can stabilize unique conformations. acs.orgnih.gov In one ionic liquid, an "α-planar" conformation was stabilized through hydrogen bonding and amide-π stacking interactions with the solvent ions, while in another, the standard α-helix and β-sheet conformations remained more stable. acs.orgnih.gov Similarly, studies of DL-phenylalanine in aqueous mixtures of dimethyl sulfoxide (B87167) (DMSO) provide thermodynamic data on how solvation changes with solvent composition. rsc.org These findings highlight that the conformational preferences of a dipeptide like DL-Leucyl-DL-phenylalanine are a delicate balance of intramolecular and intermolecular interactions.

Experimental Techniques for Structural Elucidation

While computational methods provide invaluable theoretical insights, experimental techniques are essential for determining the actual three-dimensional structures of molecules in different states.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformations

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier experimental technique for determining the three-dimensional structure and dynamics of molecules in solution. acs.orgnih.gov For dipeptides, NMR provides a wealth of information about their solution-state conformational preferences.

Several NMR parameters are sensitive to molecular conformation. Key among these are:

Nuclear Overhauser Effects (NOEs): NOEs arise from the through-space interaction between protons that are close to each other (typically < 5 Å). The intensity of an NOE is inversely proportional to the sixth power of the distance between the protons, making it a very sensitive "molecular ruler" for determining inter-proton distances and thus constraining the molecular geometry.

Scalar (J) Couplings: Three-bond J-couplings (³J) between protons, such as the coupling between the amide proton (HN) and the alpha-proton (Hα), are dependent on the dihedral angle separating them, as described by the Karplus equation. acs.org By measuring these coupling constants, one can deduce the preferred backbone dihedral angle φ. researchgate.netuow.edu.au

Studies on various dipeptides have successfully used these NMR techniques to establish their predominant conformations in solution. acs.orgnih.govmdpi.com For example, in a study of pseudoproline-containing dipeptides, NMR analysis revealed that the cis conformation of the amide bond was the major form in solution, a finding that contrasted with the trans conformation observed in the solid-state X-ray crystal structure for some of the compounds. mdpi.com This highlights the importance of studying conformations directly in the solution phase, as crystal packing forces can sometimes favor different structures. Two-dimensional NMR experiments, such as COSY and HMBC, are particularly powerful for assigning NMR signals and elucidating the connectivity and spatial relationships within the molecule. acs.orgnih.gov

| NMR Parameter | Structural Information Derived | Typical Application | Reference |

|---|---|---|---|

| Nuclear Overhauser Effect (NOE) | Inter-proton distances (typically < 5 Å) | Determining spatial proximity of atoms to define overall fold. | |

| ³J Coupling Constants (e.g., ³J(HN,Hα)) | Dihedral angles (via Karplus equation) | Determining backbone (φ) and side-chain (χ) torsional angles. | researchgate.netacs.org |

| ¹H-¹⁵N HMBC | Long-range H-N connectivity | Probing hydrogen bonding and specific turn conformations. | acs.orgnih.gov |

X-ray Crystallography for Solid-State Dipeptide Structures

Studies on a wide array of dipeptides constructed from nonpolar amino acids, including L-alanine, L-valine, L-isoleucine, L-leucine, and L-phenylalanine, have revealed common crystal packing arrangements and hydrogen-bonding preferences. nih.gov In the solid state, dipeptides typically exist as zwitterions, with a positively charged amino group (-NH3+) and a negatively charged carboxylate group (-COO-). The crystal structures are stabilized by a network of intermolecular hydrogen bonds.

For instance, research on dipeptides containing phenylalanine, such as those with norvaline, has shown layered packing structures. units.it These layers are often defined by hydrophobic regions, where the sidechains interact via van der Waals forces and CH–π interactions, and hydrophilic regions where water molecules may be confined. units.it The hydrogen bond patterns are a key feature, with the amino group protons forming hydrogen bonds with the carboxylate oxygen atoms of neighboring molecules. mdpi.com In some cases, water molecules can act as bridges, forming additional hydrogen bonds to stabilize the crystal lattice. units.it

A technique known as solution shearing, coupled with X-ray diffraction (XRD), has been used to create oriented thin films of crystalline phenylalanine and dipeptides. rsc.org This method allows for control over the crystal orientation on a substrate, which is crucial for various applications. The XRD patterns from these films confirm the crystalline nature and reveal the preferred orientation of the crystals. rsc.org

Below is a table summarizing typical crystallographic data for a related hydrophobic dipeptide, L-valyl-L-leucine, which provides a reference for the expected parameters for DL-Leucyl-DL-phenylalanine. nih.gov

| Crystallographic Parameter | L-valyl-L-leucine acetonitrile (B52724) solvate |

| Crystal system | Monoclinic |

| Space group | P2₁ |

| a (Å) | 5.867 |

| b (Å) | 23.54 |

| c (Å) | 10.34 |

| β (°) | 99.74 |

| V (ų) | 1407 |

This data is for a related dipeptide and serves as an illustrative example.

Circular Dichroism (CD) Spectroscopy for Chiral Conformations

Circular Dichroism (CD) spectroscopy is an essential analytical technique for investigating the chiral properties of molecules. It measures the differential absorption of left and right circularly polarized light, providing information about the secondary and tertiary structure of peptides and proteins in solution. mdpi.com For a dipeptide like DL-Leucyl-DL-phenylalanine, which contains two chiral centers, CD spectroscopy is particularly valuable for probing its conformational preferences in an aqueous environment.

The CD spectrum of a dipeptide is influenced by the chirality of its constituent amino acids and the conformation of the peptide backbone. The aromatic sidechain of phenylalanine is a strong chromophore in the near-UV region (around 250-300 nm), and its CD signal is highly sensitive to its local environment and orientation. nih.gov Studies on dipeptide isomers containing phenylalanine have shown that the chirality of the phenylalanine residue often dictates the sign of the CD signal in this region. units.it For example, a dipeptide containing L-phenylalanine would be expected to show a positive Cotton effect, while its D-phenylalanine counterpart would exhibit a mirror-image negative Cotton effect. units.it

The far-UV region of the CD spectrum (below 250 nm) is dominated by the electronic transitions of the peptide bond. The signals in this region provide information about the secondary structure of the peptide. For short peptides like dipeptides, the CD spectrum in the far-UV often shows characteristic peaks that are indicative of a population of conformations, such as those with dihedral angles typical for β-structures or random coils. units.itresearchgate.net For instance, a study on dipeptides with norvaline and phenylalanine reported spectral signatures with peaks around 198 nm and 218 nm, which are representative of β-like structures. units.it

The interaction of a dipeptide with other molecules can also be monitored using CD spectroscopy. For example, the binding of a dipeptide to a protein can induce changes in the CD spectrum of either the dipeptide or the protein, providing insights into the binding event and any associated conformational changes. nih.gov

The table below summarizes the expected CD spectral features for a dipeptide containing L-phenylalanine, based on studies of analogous compounds. units.itnih.gov

| Spectral Region | Wavelength Range (nm) | Expected CD Signal for L-Phenylalanine containing Dipeptide | Structural Information |

| Near-UV | 250 - 300 | Positive Cotton effect | Conformation and environment of the phenylalanine sidechain |

| Far-UV | 190 - 250 | Peaks around 198 nm and 218 nm | Peptide backbone conformation (e.g., β-like structures) |

Infrared (IR) Spectroscopy for Vibrational Modes and Hydrogen Bonding

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups and probing the hydrogen-bonding interactions within a molecule. By measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the molecule, IR spectroscopy provides a molecular fingerprint that is unique to the compound's structure and environment.

For a dipeptide such as DL-Leucyl-DL-phenylalanine, the IR spectrum is characterized by a series of absorption bands corresponding to the vibrations of its various functional groups. Key vibrational modes include the stretching and bending of the N-H bonds in the amino group, the C=O stretching of the carboxylate and amide groups, and the C-N stretching of the peptide bond. The presence and position of these bands can confirm the zwitterionic state of the dipeptide in the solid phase and provide details about its hydrogen-bonding network. acs.orgresearchgate.net

The amide I and amide II bands are particularly important for studying peptide conformation. The amide I band, which appears in the region of 1600-1700 cm⁻¹, is primarily due to the C=O stretching vibration of the peptide backbone. Its frequency is sensitive to the hydrogen-bonding environment and the secondary structure of the peptide. The amide II band, found between 1500 and 1600 cm⁻¹, arises from a combination of N-H in-plane bending and C-N stretching vibrations. researchgate.net

Studies on similar dipeptides, such as L-alanyl-L-phenylalanine, have utilized a combination of experimental IR spectroscopy and theoretical calculations (Density Functional Theory, DFT) to assign the observed vibrational modes. researchgate.net This approach allows for a detailed analysis of the vibrational and structural properties of the dipeptide. For instance, the IR spectra of N-protected dipeptides containing leucine (B10760876) and phenylalanine have been used to deduce their coordination behavior with metal ions. ajol.info

The table below presents a summary of the characteristic IR absorption bands expected for a dipeptide like DL-Leucyl-DL-phenylalanine, based on data from related compounds. acs.orgresearchgate.net

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Assignment |

| N-H Stretch | 3000 - 3300 | Stretching of the amino group (NH3+) |

| C-H Stretch | 2800 - 3000 | Stretching of aliphatic and aromatic C-H bonds |

| Amide I | 1600 - 1700 | C=O stretching of the peptide bond |

| Amide II | 1500 - 1600 | N-H bending and C-N stretching of the peptide bond |

| COO⁻ Asymmetric Stretch | ~1600 | Asymmetric stretching of the carboxylate group |

| COO⁻ Symmetric Stretch | ~1400 | Symmetric stretching of the carboxylate group |

| Benzene Ring Vibrations | 1450 - 1600 | C=C stretching within the phenylalanine aromatic ring |

Enzymatic Interactions and Biocatalytic Roles of Dl Leucyl Dl Phenylalanine

DL-Leucyl-DL-phenylalanine as a Substrate for Dipeptidases

The dipeptide DL-leucyl-DL-phenylalanine serves as a substrate for certain peptidases, enzymes that cleave peptide bonds. Its hydrolysis has been a subject of study in various biological contexts, particularly in understanding enzyme specificity and kinetics.

In the fruit fly, Drosophila melanogaster, several peptidases have been identified and characterized based on their substrate specificities. nih.gov DL-leucyl-DL-phenylalanine has been utilized as a substrate to detect and characterize dipeptidase activity in both Drosophila melanogaster and Drosophila simulans. medchemexpress.commedchemexpress.com Studies have distinguished multiple dipeptidases, such as Dip-A and Dip-B, which exhibit high activity levels throughout the postembryonic stages of the fly. nih.gov

Research on Drosophila has revealed the presence of various peptidases with differing specificities. For instance, extracts of larval salivary glands can split dipeptides like alanylglycine and leucylglycine. The angiotensin-converting enzyme (Ance) and angiotensin-converting enzyme-related (Acer) are two peptidases in Drosophila melanogaster with different substrate preferences for various insect and mammalian peptides. usda.gov Furthermore, four primary peptidases in Drosophila melanogaster have been distinguished by their electrophoretic mobilities, molecular weights, net electrical charges, and substrate specificities. nih.gov The enzyme dipeptidase-A (DIP-A) in Drosophila melanogaster is noted for its ability to hydrolyze the dipeptide glycyl-L-isoleucine and is particularly active in the larval midgut, suggesting a role in protein digestion. nih.gov

Kinetic studies provide quantitative insights into the efficiency of enzymatic reactions. The hydrolysis of dipeptides, including those similar in structure to DL-leucyl-DL-phenylalanine, generally follows a first-order rate law. nih.gov The rate of this hydrolysis is significantly influenced by factors such as temperature, with an exponential increase in the rate as temperature rises. nih.gov

Investigations into the acid-catalyzed hydrolysis of related dipeptides and tripeptides, such as L-leucyl-L-leucine and glycyl-L-phenylalanyl-L-phenylalanine, have provided kinetic data, including rate constants and activation parameters. rsc.org Such studies are crucial for understanding the mechanisms of peptide bond cleavage.

The kinetic parameters, Michaelis constant (Km) and catalytic constant (kcat), are fundamental to characterizing enzyme-substrate interactions. For instance, detailed kinetic analyses have been performed on human dipeptidyl peptidase II (DPPII), determining its efficiency in hydrolyzing various dipeptide derivatives under different pH conditions. nih.govresearchgate.net Similarly, studies on dipeptidyl peptidase 4 (DP4) have elucidated the roles of specific amino acids in its active site in substrate binding and catalysis by examining the kinetic constants for the hydrolysis of dipeptide derivatives. plos.orgplos.org

Interactive Data Table: Kinetic Parameters of Human DPPII for Dipeptide Derivatives

| Substrate | pH | Km (µM) | kcat (s⁻¹) | kcat/Km (s⁻¹µM⁻¹) |

| Lys-Ala-pNA | 5.5 | 180 ± 20 | 120 ± 6 | 0.67 |

| Lys-Ala-pNA | 7.0 | 250 ± 30 | 80 ± 5 | 0.32 |

| Ala-Pro-pNA | 5.5 | 350 ± 40 | 90 ± 7 | 0.26 |

| Ala-Pro-pNA | 7.0 | 450 ± 50 | 60 ± 4 | 0.13 |

| Lys-Ala-4Me2NA | 5.5 | 80 ± 10 | 150 ± 10 | 1.88 |

| Lys-Ala-4Me2NA | 7.0 | 120 ± 15 | 100 ± 8 | 0.83 |

| Ala-Pro-4Me2NA | 5.5 | 200 ± 25 | 110 ± 9 | 0.55 |

| Ala-Pro-4Me2NA | 7.0 | 280 ± 30 | 75 ± 6 | 0.27 |

This table presents the kinetic parameters for the hydrolysis of chromogenic (pNA) and fluorogenic (4Me2NA) dipeptide substrates by human dipeptidyl peptidase II (DPPII) at acidic (pH 5.5) and neutral (pH 7.0) conditions. Data adapted from a study on human DPPII. nih.gov

Characterization of Dipeptidase Specificity and Activity (e.g., in Drosophila species)

Influence of DL-Leucyl-DL-phenylalanine on Microbial Metabolism

Dipeptides can play significant roles in modulating the metabolic activities of microorganisms, including the production of enzymes and toxins.

In the bacterium Clostridium perfringens, certain dipeptides have been shown to stimulate the production of lecithinase, a key virulence factor. asm.org While this bacterium does not produce lecithinase in chemically defined media consisting of amino acids, glucose, vitamins, and inorganic salts, the addition of specific synthetic peptides can induce its synthesis. asm.org

Studies have demonstrated that among various synthetic peptides tested, some, including DL-alanyl-DL-phenylalanine, stimulate lecithinase production in C. perfringens. asm.org This suggests that the uptake and utilization of small peptides are important for the regulation of toxin synthesis in this organism. Other peptides that were found to stimulate lecithinase production include glycyl-L-asparagine, DL-alanyl-DL-valine, and glycyl-DL-leucine. asm.org

The precise mechanisms by which dipeptides like DL-leucyl-DL-phenylalanine modulate metabolic pathways are complex and can involve several processes. In bacteria, peptides can be transported into the cell and then hydrolyzed into amino acids, which can then be channeled into various metabolic pathways.

The availability of specific amino acids or dipeptides can influence gene expression, including the genes responsible for producing virulence factors. For example, in C. perfringens, the Agr-like quorum-sensing system, which controls the production of many toxins, is regulated by a small signaling peptide. nih.gov This indicates that peptide-based signaling is a key mechanism for coordinating virulence.

Stimulation of Lecithinase Production (e.g., in Clostridium perfringens)

Role of DL-Leucyl-DL-phenylalanine in the Generation of Bioactive Peptides through Proteolysis

Bioactive peptides are protein fragments that can exert physiological effects in the body. mdpi.com They can be generated from larger proteins through enzymatic hydrolysis during food processing or digestion. mdpi.comupv.es

The dipeptide DL-leucyl-DL-phenylalanine itself is a product of proteolysis. More complex peptides containing the leucyl-phenylalanine sequence can be generated from the breakdown of dietary proteins. For example, the peptide glycyl-leucyl-phenylalanine (B34195) can be produced from the trypsin digestion of α-lactalbumin, a major whey protein. nih.govresearchgate.net This tripeptide has been shown to have antibacterial activity in certain experimental systems. nih.govresearchgate.net

The generation of bioactive peptides is dependent on the specificity of the proteases involved. Enzymes like trypsin, chymotrypsin (B1334515), and pepsin cleave proteins at specific sites, leading to the release of a variety of peptides with different sequences and potential bioactivities. upv.es For instance, trypsin cleaves at the carboxy side of arginine and lysine (B10760008) residues, while chymotrypsin acts on the carboxy side of aromatic or hydrophobic amino acids like phenylalanine. upv.es The subsequent action of exopeptidases, such as dipeptidyl peptidases, can further modify these peptides. upv.es

Enzymatic Hydrolysis Processes for Peptide Release

The breakdown of peptides into their constituent amino acids is a fundamental biological process catalyzed by a class of enzymes known as peptidases. DL-Leucyl-DL-phenylalanine, as a dipeptide, is specifically targeted by exopeptidases, which cleave peptide bonds at the ends of a polypeptide chain.

Dipeptidases are enzymes that hydrolyze dipeptides into their two amino acid components. DL-Leucyl-DL-phenylalanine has been identified as a substrate for dipeptidase activity in research on Drosophila simulans and Drosophila melanogaster, where it is used to detect regions of enzyme activity on gels. medchemexpress.com This demonstrates a direct enzymatic interaction where the peptide bond between the leucine (B10760876) and phenylalanine residues is cleaved.

In the context of food science, the release of dipeptides like leucyl-phenylalanine often occurs during the enzymatic hydrolysis of larger proteins. This process is intentionally used to modify the functional and sensory properties of food proteins or happens naturally during fermentation and aging, such as in cheese and dry-cured meats. bachem.commdpi.com A variety of food-grade proteases, classified as endopeptidases or exopeptidases, are employed for this purpose. mdpi.com

Endopeptidases (e.g., Alcalase, Neutrase, Trypsin) act on internal peptide bonds within a protein, breaking it down into smaller peptide fragments. mdpi.comlidsen.com This initial breakdown can expose the terminal sequences that can then be acted upon by exopeptidases.

Exopeptidases (e.g., those found in Flavourzyme) cleave peptide bonds from the N-terminus or C-terminus of a peptide chain, releasing single amino acids or dipeptides. mdpi.comnih.gov

One specific enzyme, α-N-acylpeptide hydrolase, has been shown to cleave the N-formylmethionine from the related tripeptide N-formyl-methionyl-leucyl-phenylalanine (fMLP), releasing the dipeptide leucyl-phenylalanine as a product. acs.org While this occurs in the context of degrading a specific signaling molecule, it highlights a pathway where the leucyl-phenylalanine dipeptide can be generated enzymatically.

The table below summarizes enzymes and enzyme classes relevant to the hydrolysis and release of dipeptides like DL-Leucyl-DL-phenylalanine.

| Enzyme/Enzyme Class | Source Example | Action on Peptides | Relevance to DL-Leucyl-DL-phenylalanine |

| Dipeptidases | Drosophila melanogaster | Hydrolyze dipeptides into single amino acids. | Directly cleaves the peptide bond of DL-Leucyl-DL-phenylalanine. medchemexpress.com |

| Aminopeptidases | Aspergillus oryzae (in Flavourzyme) | Exopeptidases that cleave amino acids from the N-terminus. | Can release dipeptides during protein degradation. |

| Endopeptidases (General) | Bacillus licheniformis (Alcalase), Porcine Pancreas (Trypsin) | Cleave internal peptide bonds in large proteins. | Generate smaller peptides which can be precursors to dipeptides during extensive hydrolysis. mdpi.comlidsen.com |

| α-N-Acylpeptide Hydrolase | Human neutrophils | Cleaves N-acylated amino acids from peptides. | Can release the leucyl-phenylalanine dipeptide from N-terminally modified peptides like fMLP. acs.org |

Impact on Bioactivity and Sensory Properties in Food Science Research

The presence of small peptides in food can significantly influence both its biological activity and its sensory profile, including taste and mouthfeel.

Bioactivity: There is limited research available on the specific bioactivity of the DL-Leucyl-DL-phenylalanine dipeptide itself. It is recognized as a metabolite, representing an intermediate product of protein catabolism or digestion. nih.gov Its constituent amino acids, leucine and phenylalanine, are essential amino acids vital for protein synthesis and other metabolic functions. targetmol.comgithub.io

Much of the bioactivity research involving the leucyl-phenylalanine sequence is focused on the tripeptide N-formyl-methionyl-leucyl-phenylalanine (fMLP). wikipedia.orgebi.ac.uk fMLP is a potent chemoattractant for immune cells, but its activity is critically dependent on the N-formyl-methionyl group at the N-terminus, which is recognized by specific receptors on leukocytes. acs.orgingentaconnect.com The bioactivity of fMLP is therefore not directly attributable to the leucyl-phenylalanine dipeptide alone.

Sensory Properties: In food science, dipeptides are known contributors to the taste profiles of various products, especially those rich in hydrolyzed protein. The taste of a peptide is largely influenced by the properties of its constituent amino acids. researchgate.net DL-Leucyl-DL-phenylalanine is composed of two hydrophobic amino acids. Research consistently shows that the hydrophobicity of peptides is strongly correlated with a bitter taste. bachem.commdpi.comacs.org

The presence of peptides with hydrophobic amino acid side chains, such as phenylalanine and leucine, is a primary reason for the bitterness that develops in protein hydrolysates and aged cheeses. bachem.commdpi.com Therefore, DL-Leucyl-DL-phenylalanine is expected to contribute a bitter taste perception. Studies on various dipeptides have found that those with a high content of amino acids with hydrophobic side chains tend to elicit a bitter taste. researchgate.net It is generally understood that there isn't a simple relationship between the taste of a dipeptide and its individual amino acids; the peptide bond itself and the sequence can alter the sensory perception. researchgate.net

| Property | Finding for DL-Leucyl-DL-phenylalanine and Related Peptides | Source |

| Bioactivity | Identified as a metabolite from protein breakdown. Component of the bioactive tripeptide fMLP, but lacks the specific chemoattractant activity of fMLP itself. | acs.orgnih.gov |

| Sensory Property (Taste) | Predicted to be bitter. The bitter taste of peptides is positively correlated with the hydrophobicity of their constituent amino acids (Leucine and Phenylalanine are both hydrophobic). | bachem.commdpi.comresearchgate.net |

Self Assembly and Nanostructure Formation by Dipeptides

Fundamental Principles of Dipeptide Self-Assembly

The spontaneous organization of dipeptides into ordered superstructures is a "bottom-up" approach to nanotechnology, where the final architecture is encoded in the molecular structure of the constituent building blocks. beilstein-journals.org This process is governed by a delicate interplay of non-covalent forces and is highly sensitive to the sequence and chirality of the amino acids.

Role of Non-Covalent Interactions

The self-assembly of dipeptides is primarily driven by a combination of weak, non-covalent interactions. While individually weak, the collective effect of these interactions provides the necessary stability for the formation of ordered nanostructures. rsc.org

Hydrogen Bonding: Hydrogen bonds are crucial for the formation of the secondary structures that underpin many dipeptide assemblies. nih.gov The peptide backbone, with its amide and carbonyl groups, readily forms hydrogen bonds, leading to the formation of β-sheet-like arrangements. acs.org These β-sheets can then stack to form more complex structures. acs.org The terminal amino and carboxyl groups also participate in extensive hydrogen bonding networks. acs.org

Hydrophobic Interactions: In aqueous environments, hydrophobic interactions play a significant role, particularly for dipeptides containing nonpolar amino acids like leucine (B10760876) and phenylalanine. rsc.orgacs.org The hydrophobic side chains of these amino acids tend to cluster together to minimize their contact with water, driving the assembly process. researchgate.net

π-π Stacking: For dipeptides containing aromatic amino acids such as phenylalanine, π-π stacking between the aromatic rings is a major stabilizing force. acs.orgresearchgate.netrsc.org These interactions contribute to the formation of well-ordered tubular and fibrillar structures. nih.gov The geometry of this stacking, such as T-shaped arrangements, can influence the final nanostructure. acs.org

Ionic Interactions: Electrostatic interactions, especially those involving charged terminal groups or amino acid side chains, can significantly influence the self-assembly process. rsc.orgdergipark.org.tr The ionization state of the dipeptide, which is dependent on the pH of the solution, can be used to control the morphology of the resulting nanostructures. rsc.org For instance, at different pH values, the same amino acid can form either fibrillar or flake-like structures due to changes in intermolecular electrostatic interactions. rsc.org

The following table summarizes the key non-covalent interactions and their roles in dipeptide self-assembly:

| Interaction | Description | Role in Self-Assembly |

| Hydrogen Bonding | Attraction between a hydrogen atom and an electronegative atom like oxygen or nitrogen. | Formation of β-sheet secondary structures, stabilization of the overall nanostructure. nih.govacs.org |

| Hydrophobic Interactions | Tendency of nonpolar molecules to aggregate in aqueous solution. | Drives the clustering of nonpolar side chains, initiating assembly. rsc.orgresearchgate.net |

| π-π Stacking | Non-covalent interaction between aromatic rings. | Stabilizes the assembly of aromatic dipeptides, contributing to the formation of ordered structures. acs.orgresearchgate.net |

| Ionic Interactions | Electrostatic attraction or repulsion between charged groups. | Influences the morphology of the nanostructures based on pH and the charge state of the dipeptide. rsc.orgdergipark.org.tr |

Influence of Dipeptide Sequence and Chirality on Assembly Outcomes

The specific sequence of amino acids in a dipeptide has a profound impact on its self-assembly behavior. The chemical nature of the side chains dictates the dominant non-covalent interactions, thereby influencing the final morphology. For example, the presence of aromatic residues like phenylalanine promotes π-π stacking, leading to the formation of robust nanotubes and nanofibers. researchgate.net

Chirality, the "handedness" of the amino acid constituents (L- or D-form), is another critical factor that can dramatically alter the self-assembly outcome. frontiersin.org The use of different stereoisomers can lead to the formation of distinct nanostructures. For instance, changing the chirality of one amino acid in a dipeptide can switch the resulting morphology from a hollow tube to a fibrillar network. acs.org This is because the stereochemistry affects the packing of the molecules and the geometry of the hydrogen bonding network. frontiersin.org In some cases, heterochiral dipeptides (composed of one L- and one D-amino acid) can form more stable assemblies than their homochiral counterparts due to reduced steric hindrance and the formation of unique intermolecular interactions. frontiersin.orgmdpi.com The handedness of the resulting helical nanostructures is also directly controlled by the chirality of the constituent amino acids. frontiersin.org

Formation and Characterization of Dipeptide-Based Nanomaterials

The self-assembly of dipeptides can give rise to a remarkable variety of nanomaterials with distinct architectures and properties.

Nanofiber and Nanotube Architectures

Nanofibers and nanotubes are among the most commonly observed structures formed by dipeptide self-assembly. nih.govresearchgate.net Aromatic dipeptides, such as diphenylalanine, are particularly prone to forming these elongated structures. researchgate.net These nanotubes can be exceptionally long and possess remarkable mechanical rigidity and thermal stability. acs.org The formation of these structures is often initiated by the stacking of β-sheet-like layers held together by hydrogen bonds and π-π interactions. nih.govnih.gov The resulting nanotubes can have hollow interiors, making them interesting candidates for various applications. researchgate.net Under certain conditions, a transformation from nanotubes to nanofibers can be induced, for example, by thermal treatment. nih.gov

Hydrogel Formation and Rheological Properties

Under specific conditions, typically at higher concentrations, the self-assembled nanofibers of dipeptides can entangle to form a three-dimensional network that traps a large amount of water, resulting in the formation of a hydrogel. acs.orgresearchgate.net These hydrogels are a class of "smart" materials, as their properties can be sensitive to external stimuli such as pH, temperature, and ionic strength. researchgate.net

The mechanical properties of these hydrogels can be characterized by rheology, which studies the flow and deformation of materials. researchgate.netmdpi.com Rheological measurements, such as determining the storage modulus (G') and loss modulus (G''), provide information about the stiffness and viscoelasticity of the gel. pnas.orgacs.org The rheological properties of dipeptide hydrogels can be tuned by altering the amino acid sequence, the concentration of the dipeptide, or by incorporating additives. researchgate.netacs.org For example, the mechanical strength of a hydrogel can be significantly enhanced by promoting stronger hydrophobic interactions through the choice of amino acids. acs.org Some dipeptide hydrogels also exhibit shear-thinning and self-healing properties, meaning they can become fluid under stress and then rapidly recover their gel-like state, which is a desirable property for injectable biomaterials. acs.org

The following table presents representative rheological data for different dipeptide hydrogels, illustrating the tunability of their mechanical properties:

| Dipeptide Derivative | Storage Modulus (G') (Pa) | Loss Modulus (G'') (Pa) | Key Finding |

| Fmoc-FL | ~1000 | ~100 | Enhancement of hydrophobic interactions leads to increased mechanical rigidity. acs.org |

| Fmoc-YL | ~500 | ~50 | The type of aromatic residue influences the final gel strength. acs.org |

| Fmoc-LL | ~200 | ~20 | Aliphatic dipeptides can also form hydrogels, though they may be weaker than their aromatic counterparts. acs.org |

| Fmoc-FF with dextran | Variable | Variable | The addition of polymers can modulate the rheological properties of the hydrogel. researchgate.net |

Vesicle and Spherical Nanostructure Fabrication

In addition to fibrillar structures, dipeptides can also self-assemble into closed, hollow structures like vesicles and spherical nanoparticles. acs.orgchemisgroup.us The formation of these structures is often concentration-dependent, with vesicles being favored at lower concentrations and nanotubes at higher concentrations. acs.org The transition between these morphologies can be reversible. researchgate.net The stability of these vesicles is a result of the balance between the peptide-peptide and peptide-water interactions. acs.org Chemical modification of the dipeptide, for instance by adding a bulky protecting group to the N-terminus, can also favor the formation of spherical nanostructures over fibrillar ones. researchgate.net These vesicular structures are of particular interest for encapsulation and delivery applications.

Stimuli-Responsive Self-Assembling Systems

Stimuli-responsive self-assembling systems are at the forefront of materials science, offering the potential for dynamic and controllable nanomaterials. The ability of a system to respond to changes in its environment, such as pH or the presence of specific chemicals, is crucial for applications ranging from drug delivery to smart sensors.

pH-Sensitive Assembly and Disassembly Mechanisms

Following a comprehensive search of available scientific literature, no specific research findings were identified detailing the pH-sensitive assembly and disassembly mechanisms of the dipeptide DL-Leucyl-DL-phenylalanine. While the principles of pH-responsiveness in peptides are well-established—driven by the protonation and deprotonation of ionizable groups like carboxylic acids and amines which alters electrostatic interactions and hydrogen bonding patterns—studies specifically elucidating these mechanisms for DL-Leucyl-DL-phenylalanine are not presently available in the public domain.

Environmental Triggered Morphological Transformations

Similarly, a thorough review of scientific databases and research publications did not yield specific information on environmentally triggered morphological transformations of nanostructures formed by DL-Leucyl-DL-phenylalanine. Research on other dipeptides, notably diphenylalanine, has shown that factors such as solvent composition, temperature, and ionic strength can induce significant changes in morphology, for instance, from nanotubes to vesicles or nanofibers. However, dedicated studies on how such environmental triggers specifically affect the self-assembled structures of DL-Leucyl-DL-phenylalanine have not been found.

Advanced Research in Pharmacological and Biological Applications

Metabolic Pathways and Biotransformation of Leucyl-Phenylalanine Dipeptides

The metabolic fate of dipeptides is intricately linked to their stereochemistry—the spatial arrangement of their atoms. The inclusion of D-amino acids, which are mirror images of the more common L-amino acids, significantly alters how these molecules are processed in the body.

In Vivo Hydrolysis and Constituent Amino Acid Fate

Dipeptides are typically broken down (hydrolyzed) into their constituent amino acids by enzymes called peptidases. cabidigitallibrary.org In the case of DL-Leucyl-DL-phenylalanine, this would release both L- and D-forms of leucine (B10760876) and phenylalanine. The L-amino acids are readily integrated into the body's metabolic processes.

L-leucine is primarily used for protein synthesis or can be converted into ketone bodies. mikronaehrstoffcoach.com L-phenylalanine serves as a crucial building block for proteins and is a precursor for the amino acid L-tyrosine, a conversion that mainly occurs in the liver. mikronaehrstoffcoach.commetwarebio.com This L-tyrosine is essential for producing a variety of important biomolecules. metwarebio.com

Differential Metabolism of D- and L-Amino Acid Components

While L-amino acids are fundamental to protein synthesis, D-amino acids are not typically used to build proteins in most organisms. researchgate.net The body metabolizes D-amino acids differently and often more slowly than their L-counterparts. jst.go.jp A key enzyme in this process is D-amino acid oxidase (DAAO), which is found in various organisms and tissues, including the mammalian brain and kidneys. pnas.orgwikipedia.orgfrontiersin.org

DAAO catalyzes the oxidative deamination of neutral D-amino acids, converting them into their corresponding α-keto acids, along with ammonia (B1221849) and hydrogen peroxide. pnas.orgfrontiersin.orgplos.org This process is important for detoxification. wikipedia.org However, peptidases that break down dipeptides are often less effective on those containing a D-amino acid, especially at the N-terminal position. nih.gov This resistance to enzymatic degradation means that dipeptides containing D-amino acids can persist longer in the body. researchgate.netmdpi.com

Role of Phenylalanine Moiety as a Precursor for Neurotransmitters (Dopamine, Norepinephrine (B1679862), Epinephrine)

The L-phenylalanine component released from the hydrolysis of the dipeptide is a vital precursor for the synthesis of catecholamines, a group of important neurotransmitters. nih.govwikipedia.org The metabolic pathway proceeds as follows:

Conversion to L-Tyrosine: L-phenylalanine is converted to L-tyrosine by the enzyme phenylalanine hydroxylase. mikronaehrstoffcoach.commetwarebio.comnih.gov

Synthesis of L-DOPA: L-tyrosine is then converted to L-DOPA. wikipedia.org

Production of Catecholamines: L-DOPA is the direct precursor to dopamine, which can be further converted into norepinephrine (noradrenaline) and epinephrine (B1671497) (adrenaline). nih.govwikipedia.org

These neurotransmitters are essential for regulating mood, stress responses, attention, and various metabolic processes. mikronaehrstoffcoach.com

Investigation of Bioactivity and Potential Therapeutic Mechanisms

The unique structural properties of dipeptides containing D-amino acids grant them distinct biological activities that are under investigation for therapeutic purposes.

Antimicrobial and Antibiofilm Properties of D-Amino Acid-Containing Peptides

The incorporation of D-amino acids into peptides can significantly enhance their antimicrobial and antibiofilm capabilities. frontiersin.org A primary advantage is their increased stability against degradation by bacterial proteases, which typically target peptides made of L-amino acids. frontiersin.orgmdpi.com This resistance allows them to exert their effects for longer periods.

Peptides containing D-amino acids, such as D-leucine and D-phenylalanine, have been shown to be crucial for antibiofilm activity. mdpi.comnih.gov They can disrupt the formation of biofilms—protective communities of bacteria—and can even eradicate established biofilms. cdnsciencepub.commdpi.com The mechanism often involves targeting intracellular signaling pathways in bacteria, such as the stringent response signal (p)ppGpp, rather than simply lysing the cell membrane. mdpi.comcdnsciencepub.commdpi.com

Enzymatic Inhibition (e.g., Carboxypeptidase A, ACE, DPP IV) by Dipeptides

Dipeptides are being explored as inhibitors of several key enzymes.

Carboxypeptidase A: This enzyme is involved in protein digestion. Dipeptides can act as inhibitors; for instance, D-phenylalanine and glycyl-L-phenylalanine are competitive inhibitors of this enzyme. cdnsciencepub.com Studies have shown that derivatives of phenylalanine are considerably stronger inhibitors than those of leucine. cdnsciencepub.com

Angiotensin-Converting Enzyme (ACE): ACE plays a critical role in regulating blood pressure, and its inhibition is a key strategy for treating hypertension. researchgate.net Dipeptides containing hydrophobic amino acids, such as phenylalanine, are known to be effective ACE inhibitors. mdpi.com For example, the dipeptide Ile-Phe has shown significant anti-hypertensive activity. mdpi.com N-formylmethionyl-leucyl-phenylalanine (fMLP) is another peptide linked to ACE activity. nih.gov

Dipeptidyl Peptidase IV (DPP-IV): DPP-IV is a target for the treatment of type 2 diabetes because it breaks down incretin (B1656795) hormones that regulate blood sugar. wikipedia.orgnih.gov Dipeptide-based molecules are among the most potent DPP-IV inhibitors known. rsc.orgacs.org While many synthetic drugs (gliptins) are used as DPP-IV inhibitors, research has identified various dipeptides, such as Trp-Leu, as potent inhibitors of this enzyme. nih.govrsc.org

Modulation of Biological Receptors and Signaling Pathways

While direct studies on DL-Leucyl-DL-phenylalanine's specific receptor interactions are limited, the broader class of dipeptides and its constituent amino acids, leucine and phenylalanine, are known to modulate various biological receptors and signaling pathways. dergipark.org.trfrontiersin.org

Furthermore, certain formylated di- and tripeptides, such as N-formylmethionyl-leucyl-phenylalanine (fMLP), are potent activators of formyl peptide receptors (FPRs), particularly FPR2. wikipedia.orgnih.gov These receptors are expressed on various immune cells and play a role in inflammatory responses. wikipedia.org Activation of FPR2 by ligands like fMLP can stimulate chemotaxis, phagocytosis, and the release of inflammatory mediators. wikipedia.orgnih.gov Although DL-Leucyl-DL-phenylalanine is not a formylated peptide, this highlights the potential for dipeptides to interact with specific immune receptors.